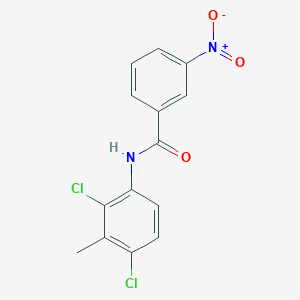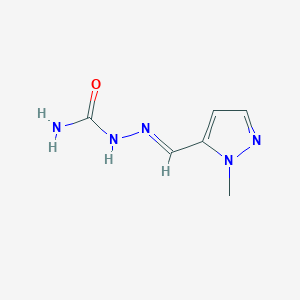![molecular formula C16H14ClNO3S B5718802 N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community. BDP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects.
作用机制
BDP acts as a potent inhibitor of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids act on the cannabinoid receptors CB1 and CB2, which are present in various tissues throughout the body. The modulation of endocannabinoid levels by BDP leads to the activation of these receptors, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The modulation of endocannabinoid levels by BDP has been shown to have various biochemical and physiological effects. Endocannabinoids play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The activation of cannabinoid receptors by endocannabinoids has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
实验室实验的优点和局限性
BDP has several advantages and limitations for lab experiments. The advantages of using BDP include its high potency and selectivity for N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which allows for the modulation of endocannabinoid levels without affecting other enzymes or neurotransmitters. The limitations of using BDP include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation are not well understood, which requires further investigation.
未来方向
BDP has several potential future directions for scientific research. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation. Additionally, the development of more soluble and bioavailable analogs of BDP could lead to more effective therapeutic agents for the modulation of endocannabinoid levels. Finally, the investigation of the effects of BDP on other physiological processes such as metabolism and immune function could lead to the discovery of new therapeutic applications for this compound.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation and to develop more effective therapeutic agents for the modulation of endocannabinoid levels.
合成方法
The synthesis of BDP involves the reaction of 3-(4-chlorophenyl)thiopropanoic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BDP.
科学研究应用
BDP has been extensively studied for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-8-7-16(19)18-12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYBQAQQZCZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
